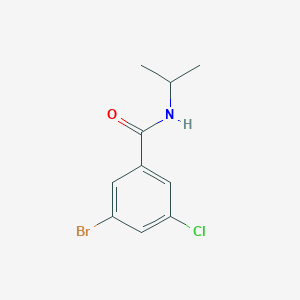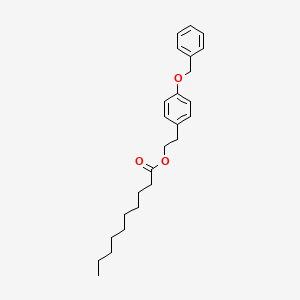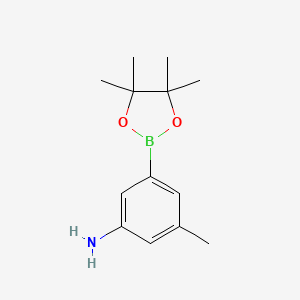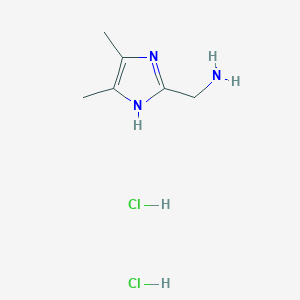
3-Bromo-2,6-difluorobenzotrifluoride
Vue d'ensemble
Description
3-Bromo-2,6-difluorobenzotrifluoride, also known as 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene, is a chemical compound with the CAS Number: 1263377-74-7 . It has a molecular weight of 260.99 and is typically stored at ambient temperature . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for 3-Bromo-2,6-difluorobenzotrifluoride is 1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H . The Inchi Key is SUHKWEINMZXPHI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-2,6-difluorobenzotrifluoride is a liquid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Synthetic Applications : The compound serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, the regioflexible substitution of 1,3-difluorobenzene demonstrated the modern organometallic methods' superiority, converting it into various benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions. This highlights the versatility of such fluorinated compounds in organic synthesis (Schlosser & Heiss, 2003).
Catalysis : Dinuclear N-Heterocyclic Dicarbene Gold Complexes research illustrates the novel use of gold complexes in catalysis, offering insights into the structural analysis of compounds in different oxidation states. Such studies reveal the potential of 3-Bromo-2,6-difluorobenzotrifluoride derivatives in facilitating catalytic reactions, showcasing their role in developing new catalytic systems (Baron et al., 2011).
Environmental Chemistry
- Water Tracers : Difluorobenzoates, closely related to 3-Bromo-2,6-difluorobenzotrifluoride, have been studied for their suitability as nonreactive water tracers in environmental chemistry. Such compounds help in understanding the movement and distribution of water in soil and groundwater systems, highlighting the environmental applications of fluorinated compounds (Bowman & Gibbens, 1992).
Mechanistic Insights in Chemical Reactions
- Steric Effects in Chemical Reactions : Research on the relay propagation of crowding effects demonstrates how the trifluoromethyl group, related to the structure of 3-Bromo-2,6-difluorobenzotrifluoride, acts as both an emitter and transmitter of steric pressure in chemical reactions. This provides deep mechanistic insights into the influences of substituents on reaction outcomes, crucial for designing synthetic routes and understanding reaction dynamics (Schlosser et al., 2006).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKWEINMZXPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-difluorobenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)









